3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that contains a thieno[2,3-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe amino and carboxylic acid groups are then introduced via nucleophilic substitution and oxidation reactions, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group enhances the pharmacokinetic properties of drug candidates, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Trifluoromethyl-substituted heterocycles: Compounds with a trifluoromethyl group attached to different heterocyclic cores.
Uniqueness: The combination of the trifluoromethyl group with the thieno[2,3-b]pyridine core and the presence of both amino and carboxylic acid functional groups make this compound unique. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-3-2-4(10(11,12)13)15-8-5(3)6(14)7(18-8)9(16)17/h2H,14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWVLKTUYSPSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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